molecular formula C22H21ClN4O5 B1192063 ABC99

ABC99

Cat. No.: B1192063
M. Wt: 456.883
InChI Key: OZPZCETZTBBQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABC99 is a Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme, this compound inhibited NOTUM with an IC50 value of 13 nM and showed excellent selectivity across the serine hydrolase family, as initially assessed by gel-based ABPP of soluble and membrane proteomes from SW620 cells. This compound preserves Wnt-mediated cell signaling in the presence of NOTUM and was also converted into an ABPP probe for visualizing NOTUM in native biological systems.

Properties

Molecular Formula

C22H21ClN4O5

Molecular Weight

456.883

IUPAC Name

7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate

InChI

InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2

InChI Key

OZPZCETZTBBQBO-UHFFFAOYSA-N

SMILES

O=C(N1C2=CC=CC=C2OCC1)ON(C3=O)C(N4C3CN(CC5=CC=C(Cl)C=C5)CC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABC99;  ABC-99;  ABC 99; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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